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Compound of Interest

Compound Name: THZ-P1-2

Cat. No.: B2764904 Get Quote

Technical Support Center: THZ-P1-2
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions regarding the

potential off-target effects of the selective PI5P4K inhibitor, THZ-P1-2.

Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of THZ-P1-2?

THZ-P1-2 is a first-in-class, covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase

(PI5P4K) family.[1][2][3] It covalently targets cysteines on a disordered loop in PI5P4Kα,

PI5P4Kβ, and PI5P4Kγ.[1][2][4] The reported IC50 for PI5P4Kα is 190 nM.[1][2][4]

Q2: Have any off-target kinases been identified for THZ-P1-2?

Yes, selectivity profiling of THZ-P1-2 using the KINOMEscan platform has identified several

potential off-target kinases. These include the lipid kinase PIKFYVE and the protein kinases

BRK, TYK2, and Abl.[5]

Q3: How significant is the inhibitory activity of THZ-P1-2 against these off-target kinases?

Follow-up biochemical assays (Adapta or Z'LYTE) have shown that most of the identified off-

targets have IC50 values in the micromolar range, indicating significantly lower potency
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compared to the primary PI5P4K targets.[5] However, BRK and ABL1 showed higher affinity in

these in vitro assays.[5]

Q4: Are the off-target effects observed in biochemical assays relevant in a cellular context?

Cellular pulldown assays using a desthiobiotin-tagged THZ-P1-2 (dtb-THZ-P1-2) showed

minimal to no pulldown of BRK and ABL1.[5] This suggests that the affinity observed in

biochemical assays might be due to tight, non-covalent binding that does not translate to

significant engagement within a cellular environment.[5] Furthermore, THZ-P1-2 was found to

be substantially less potent at inhibiting the proliferation of BCR-ABL positive cell lines

compared to established ABL inhibitors like imatinib, nilotinib, and dasatinib.[5]

Q5: Does the chemical structure of THZ-P1-2 provide any advantages in terms of selectivity

compared to similar compounds?

Yes, the bicyclic pyrrolo[2,3-d]pyrimidine scaffold of THZ-P1-2 appears to confer greater

selectivity.[5] Specifically, the switch from a 2,4- to a 4,6-pyrimidine structure, when compared

to related phenylaminopyrimidine acrylamides, was sufficient to eliminate the engagement of

other kinases such as JNK, IRAK1, PKN3, CDK7, and CDK12.[5]

Troubleshooting Guide
Issue: Unexpected cellular phenotype observed that is inconsistent with PI5P4K inhibition.

Consider Potential Off-Target Effects: While cellular engagement of BRK and ABL1 appears

to be low, high concentrations of THZ-P1-2 could potentially lead to off-target inhibition.

Review the quantitative data summary to assess the likelihood of engaging off-target kinases

at your experimental concentration.

Control Experiments:

Use a structurally related but inactive control compound, such as THZ-P1-2-R (the non-

reactive analog), to distinguish between effects from covalent inhibition and those from

reversible, off-target binding.[5]

If a specific off-target is suspected (e.g., TYK2), use a known selective inhibitor for that

kinase to see if it phenocopies the unexpected effect.
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Confirm Target Engagement: Perform a cellular thermal shift assay (CETSA) or a cellular

pulldown with a tagged version of THZ-P1-2 to confirm engagement of PI5P4K and assess

the engagement of potential off-target kinases in your specific cell line and experimental

conditions.

Quantitative Data Summary
The following table summarizes the inhibitory activity of THZ-P1-2 against its primary targets

and key identified off-targets.

Kinase Target Assay Type IC50
Cellular
Engagement

Notes

PI5P4Kα
Biochemical

Kinase Assay
190 nM[1][2][4] Confirmed Primary Target

PI5P4Kβ
Biochemical

Kinase Assay

~50% inhibition

at 0.7 µM[1][3]
Confirmed Primary Target

PI5P4Kγ
Biochemical

Kinase Assay

~75% inhibition

at 0.7 µM[1][3]
Confirmed Primary Target

BRK
Adapta/Z'LYTE

Assay

In the micromolar

range, but higher

affinity than other

off-targets[5]

Little to no

pulldown[5]

Potentially due to

non-covalent

binding in vitro.

[5]

ABL1
Adapta/Z'LYTE

Assay

In the micromolar

range, but higher

affinity than other

off-targets[5]

Little to no

pulldown[5]

Potentially due to

non-covalent

binding in vitro.

[5]

PIKFYVE KINOMEscan
Identified as an

off-target[5]
Not specified

Further

investigation may

be required.

TYK2 KINOMEscan
Identified as an

off-target[5]
Not specified

Further

investigation may

be required.
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Experimental Protocols
1. KINOMEscan™ Selectivity Profiling:

This method is used for an initial broad screening of inhibitor selectivity. The assay measures

the ability of a test compound to compete with an immobilized, active-site directed ligand for

binding to a panel of kinases. The amount of kinase captured on the solid support is measured,

and the results are reported as the percentage of the kinase that remains bound in the

presence of the test compound compared to a DMSO control.

2. Adapta™ Universal Kinase Assay (or Z'-LYTE™ Kinase Assay):

These are in vitro biochemical assays used to determine the IC50 values of an inhibitor against

specific kinases.

Principle: These are fluorescence-based assays that measure the amount of ADP produced

during the kinase reaction.

General Workflow:

The kinase, a suitable substrate, and ATP are incubated in the presence of varying

concentrations of the inhibitor (e.g., THZ-P1-2).

After the kinase reaction, a detection reagent containing an antibody specific for ADP and

a fluorescent tracer is added.

The amount of ADP produced is quantified by measuring the fluorescence resonance

energy transfer (FRET) signal.

IC50 values are calculated by plotting the percent inhibition against the inhibitor

concentration.

3. Cellular Pulldown Assay:

This assay is used to verify the engagement of a target kinase by an inhibitor within a cellular

context.
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Principle: A tagged version of the inhibitor (e.g., desthiobiotin-tagged THZ-P1-2) is used to

capture its binding partners from cell lysates.

General Workflow:

Cells are treated with the tagged inhibitor or a vehicle control.

Cells are lysed, and the lysate is incubated with streptavidin beads, which have a high

affinity for the desthiobiotin tag.

The beads are washed to remove non-specifically bound proteins.

The captured proteins are eluted from the beads and identified by Western blotting or

mass spectrometry.

Visualizations

In Vitro Screening

Cellular Validation

KINOMEscan Profiling Biochemical Assays (Adapta/Z'LYTE)
Identify Potential Hits

Cellular Pulldown AssayValidate Cellular Engagement

Phenotypic Assays

Correlate with Cellular Effects

THZ-P1-2 Broad Selectivity Screen

Click to download full resolution via product page

Caption: Workflow for investigating potential off-target effects of THZ-P1-2.
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Caption: Intended and potential off-target signaling pathways of THZ-P1-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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